4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline is a synthetic organic compound characterized by a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This compound has a molecular formula of C12H11F3N2O and is notable for its unique substitutions: a hydroxyethylamino group and a trifluoromethyl group. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it an interesting candidate for pharmaceutical applications. Its CAS number is 1065076-23-4, and it is recognized for its potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The biological activity of 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline has been studied extensively. It exhibits potential as an antimicrobial and anticancer agent. Research indicates that the compound may interact with specific biological targets, modulating their activity and potentially triggering therapeutic effects. The trifluoromethyl group enhances binding interactions with target proteins, contributing to its potency in biological systems .
The synthesis of 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline typically involves the reaction of 6-(trifluoromethyl)quinoline with 2-aminoethanol. This reaction is usually conducted under controlled conditions, often utilizing catalysts to facilitate the formation of the desired product. Various methods can be employed for synthesis:
4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline has diverse applications across various fields:
Interaction studies reveal that 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline can effectively bind to specific biological targets. These studies often involve molecular docking analyses to predict how the compound interacts with enzymes or receptors at the molecular level. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline. Here are notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline | Methyl group instead of hydroxyethyl | Different substitution pattern affects biological activity |
| 5-(Trifluoromethyl)quinoline | Lacks hydroxyethylamino group | Primarily used in studies related to neurochemistry |
| 6-(Trifluoromethyl)quinoline | Similar core structure but different position of substitution | Variations in position affect reactivity |
These compounds differ primarily in their substituents or positions on the quinoline ring, which significantly influences their biological properties and applications. The unique combination of functional groups in 4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline sets it apart from these similar compounds, contributing to its distinct pharmacological profile .